N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine
CAS No.:
Cat. No.: VC16528783
Molecular Formula: C18H20N4
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4 |
|---|---|
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | N,N-dibenzyl-2-(triazol-1-yl)ethanamine |
| Standard InChI | InChI=1S/C18H20N4/c1-3-7-17(8-4-1)15-21(13-14-22-12-11-19-20-22)16-18-9-5-2-6-10-18/h1-12H,13-16H2 |
| Standard InChI Key | HKNBFAIHNMWEPT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(CCN2C=CN=N2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
N,N-Dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine (C₁₈H₂₀N₄, molecular weight 292.4 g/mol) features a central ethanamine chain with a triazole ring at the C-2 position and two benzyl groups attached to the nitrogen atoms. The triazole moiety, a five-membered heterocycle with three nitrogen atoms, adopts a planar configuration, enabling π-π stacking interactions with biological targets .
Table 1: Key Structural Features
The elongated N(1)–N(2) bond (1.342–1.359 Å) compared to N(2)–N(3) (1.293–1.309 Å) reflects partial single- and double-bond character, respectively, influencing reactivity . Benzyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.
Spectroscopic Characterization
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NMR: The triazole proton resonates at δ 7.8–8.2 ppm (¹H NMR), while benzyl protons appear as multiplets at δ 7.2–7.4 ppm.
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IR: Stretching vibrations at 1600 cm⁻¹ (C=N) and 3100 cm⁻¹ (N-H) confirm triazole and amine functionalities.
Synthesis and Optimization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis proceeds via a two-step strategy:
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Alkyne Preparation: N,N-Dibenzylpropargylamine is synthesized by reacting propargyl bromide with dibenzylamine in the presence of K₂CO₃.
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Cycloaddition: The alkyne reacts with benzyl azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate), yielding the 1,4-disubstituted triazole regioselectively .
Reaction Scheme:
Green Chemistry Approaches
Recent advances emphasize solvent-free conditions and recyclable catalysts (e.g., Cu nanoparticles on cellulose), reducing environmental impact .
Biological Activities and Mechanisms
Antibacterial and Antifungal Efficacy
The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) by disrupting cell wall biosynthesis via binding to penicillin-binding proteins and lanosterol demethylase, respectively.
Table 2: Pharmacological Profile
| Activity | Target | Mechanism | Efficacy |
|---|---|---|---|
| Antibacterial | S. aureus | Cell wall synthesis inhibition | MIC: 8 µg/mL |
| Antifungal | C. albicans | Lanosterol demethylase inhibition | MIC: 16 µg/mL |
| Anticancer | MCF-7 cells | Topoisomerase II inhibition, ROS | IC₅₀: 12 µM |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for kinase inhibitors (e.g., EGFR tyrosine kinase) and antibiotic adjuvants, reversing β-lactam resistance in MRSA.
Materials Science
Functionalization of polymers with triazole groups enhances thermal stability (T₅%: 280°C vs. 220°C for unmodified polymers), enabling high-performance coatings .
Comparative Analysis with Related Triazoles
Table 3: Structural and Functional Comparison
Future Perspectives
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Pharmacokinetic Studies: Elucidate oral bioavailability and half-life in mammalian models.
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Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor specificity.
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Environmental Impact: Assess ecotoxicity in aquatic ecosystems.
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